molecular formula C10H12N2O B135482 (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 137036-54-5

(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B135482
CAS No.: 137036-54-5
M. Wt: 176.21 g/mol
InChI Key: AUAKXRGQXZRTQC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a seven-membered benzazepinone derivative featuring a stereospecific amino group at the 3-position. This compound serves as a key structural analogue of L-aminocaprolactam (L-ACL), a precursor in the biosynthesis of capuramycin antibiotics . Its (S)-configuration is critical for biological activity, as demonstrated in mutasynthesis studies where it was incorporated into capuramycin-like metabolites by the enzyme CapW in Streptomyces strains . Additionally, it acts as a pharmaceutical intermediate in the synthesis of antihypertensive drugs like benazepril .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a starting material such as 2-aminobenzylamine, which undergoes cyclization with a suitable carbonyl compound under acidic or basic conditions to form the desired benzazepine structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include nitroso, nitro, alcohol, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to known therapeutic agents facilitates the development of new drugs with enhanced efficacy.

Case Study : Research indicates that derivatives of this compound may exhibit neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and Parkinson's disease.

Biochemical Research

The compound is utilized in studies investigating neurotransmitter mechanisms and enzyme interactions. It aids researchers in understanding brain function and developing treatments for mental health conditions.

Example : Studies have shown that (S)-3-amino derivatives can modulate nicotinic acetylcholine receptors (nAChRs), which play a vital role in cognitive functions such as learning and memory.

Material Science

Due to its unique chemical properties, this compound is explored for creating novel materials. It can be used in the synthesis of polymers or coatings requiring specific mechanical and thermal characteristics.

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, aiding in the accurate quantification of related substances in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing.

Chemical Reactions and Synthesis

This compound can undergo various chemical transformations:

  • Oxidation : The amino group can be oxidized to form nitroso or nitro derivatives.
  • Reduction : The ketone group can be reduced to produce alcohol derivatives.
  • Substitution : The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the ketone group in its structure allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Stereoisomers: (R)- vs. (S)-Enantiomers

The enantiomeric pair (R)- and (S)-3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one exhibit divergent biochemical behaviors. While the (S)-enantiomer is efficiently recognized by CapW for N-transacylation, the (R)-enantiomer (CAS: 86499-35-6) shows reduced compatibility in enzymatic reactions, highlighting the stereochemical dependence of substrate specificity .

Table 1: Comparison of (S)- and (R)-Enantiomers

Property (S)-Enantiomer (R)-Enantiomer
CAS Number 22246-76-0 86499-35-6
CapW Incorporation High yield (~45–70%) Not reported
Pharmaceutical Role Benazepril intermediate Limited applications

Substituent Variations at the 3-Position

Modifications at the 3-position significantly alter reactivity and biological activity:

Chloro-Substituted Analogue

3-Chloro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 86499-96-9) replaces the amino group with chlorine. This derivative is a precursor to benazepril but lacks the nucleophilic amine required for enzymatic transacylation, rendering it inactive in capuramycin biosynthesis .

Benzylamino-Substituted Analogue

3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (CAS: 1207722-76-6) introduces a bulkier benzyl group. While this modification enhances lipophilicity, it reduces compatibility with CapW due to steric hindrance .

Table 2: Substituent Effects on Biochemical Activity

Compound Substituent CapW Incorporation Pharmaceutical Use
(S)-3-Amino-... -NH2 High Benazepril synthesis
3-Chloro-... -Cl None Benazepril precursor
3-(Benzylamino)-... -NH-Benzyl Low Not reported

Ring-Modified Analogues

Dihydrobenzo[d][1,3]diazepin-2(3H)-one

This analogue (CAS: 29331-92-8) replaces the azepinone ring with a diazepinone structure.

Ivabradine Hydrochloride

Ivabradine (CAS: 148849-67-6) features a 7,8-dimethoxy-substituted benzazepinone core. While structurally related, its methoxy and bicyclic substituents confer selectivity for hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, diverging entirely from the antibiotic role of (S)-3-amino-... .

Table 3: Ring-Modified Analogues

Compound Structural Change Biological Target
(S)-3-Amino-... Azepinone + NH2 CapW enzyme
Dihydrobenzo[d][1,3]diazepin-2(3H)-one Diazepinone + NH Not applicable
Ivabradine Methoxy-substituted azepinone HCN channels

Enzyme Substrate Specificity

CapW exhibits strict substrate preferences:

  • Effective Substrates : Linear aliphatic amines (e.g., 17a–20a) and small α-lactams (e.g., 12a, 13a) are incorporated with yields >50% .
  • Ineffective Substrates : Aryl amines (e.g., aniline derivatives) and carbocycles are rejected due to poor steric/electronic compatibility .

Key Research Findings

Stereochemical Sensitivity : The (S)-enantiomer’s configuration is essential for CapW-mediated biosynthesis, while the (R)-form is inactive .

Pharmaceutical Utility: Substitution at the 3-position determines applications—amino for antibiotics (capuramycin) and chloro for antihypertensives (benazepril) .

Enzyme Limitations : CapW’s inability to process bulky or aromatic amines underscores the need for precise structural mimicry in drug design .

Biological Activity

(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, a chiral compound, has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biological activity, examining various studies and findings related to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : (3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
  • Molecular Formula : C10H12N2O
  • Molecular Weight : 176.22 g/mol
  • CAS Number : 137036-54-5

The compound features a benzazepine core, characterized by a bicyclic structure that includes a benzene ring fused to an azepine ring. The presence of an amino group and a ketone group enhances its reactivity and potential for biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino and ketone groups facilitate hydrogen bonding and other interactions that modulate the activity of these targets, leading to various biological effects .

Antidepressant Activity

Research has indicated that compounds structurally similar to this compound exhibit antidepressant-like effects. For instance, studies on benzodiazepine derivatives have shown that they can inhibit norepinephrine and serotonin uptake in rat brain synaptosomes, suggesting potential for mood disorder treatments .

In vivo studies have demonstrated that certain analogs can produce effects comparable to established antidepressants like amitriptyline, indicating a promising avenue for further exploration of this compound in the treatment of depression .

Anxiolytic Properties

The anxiolytic potential of related compounds has also been explored. In behavioral tests such as the elevated plus maze and open field tests, compounds with similar structures have shown significant reductions in anxiety-like behaviors in rodents. This suggests that this compound may possess similar anxiolytic properties worth investigating .

Case Studies and Research Findings

StudyFindings
Antidepressant Activity Compounds similar to this compound showed inhibition of norepinephrine and serotonin uptake comparable to amitriptyline .
Anxiolytic Effects Behavioral tests indicated significant anxiolytic effects for benzodiazepine derivatives; further research is warranted for (S)-3-Amino derivatives .
Mechanistic Insights Interaction with neurotransmitter systems suggests modulation of anxiety and mood disorders .

Q & A

Q. What are the optimal synthetic routes for (S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one, and how can reaction conditions be optimized for enantiomeric purity?

Basic Research Question
The compound is typically synthesized via cyclization of 2-aminobenzamide derivatives. A common method involves refluxing 2-aminobenzamides with orthoesters in absolute ethanol and acetic acid (1.5–2 equivalents) for 12–24 hours . Optimization includes adjusting solvent polarity, catalyst loading (e.g., chiral auxiliaries), and temperature to enhance stereoselectivity. For enantiomeric purity, chiral chromatography (e.g., HPLC with amylose-based columns) or asymmetric catalysis should be employed post-synthesis.

Advanced Research Question
Contradictions in yield and enantiomeric excess (ee) often arise from competing reaction pathways. For example, trace moisture may hydrolyze intermediates, reducing cyclization efficiency. To resolve this, use anhydrous conditions and monitor reaction progress via LC-MS. Kinetic resolution or enzymatic methods (e.g., lipase-mediated acyl transfer) can improve ee >98% .

Q. How do structural modifications at the 3-amino position influence biological activity, and what experimental strategies validate these effects?

Basic Research Question
The 3-amino group is critical for neurotransmitter receptor interactions (e.g., GABAA or serotonin receptors). Modifications like N-methylation or acyl substitution alter binding affinity. Structure-activity relationship (SAR) studies require systematic synthesis of analogs followed by radioligand binding assays (e.g., [³H]-flunitrazepam for GABAA) .

Advanced Research Question
Contradictory SAR data may arise from conformational flexibility. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict stable binding poses. Validate experimentally via X-ray crystallography of receptor-ligand complexes or 2D NMR (NOESY) to confirm intramolecular interactions .

Q. What analytical methods are most reliable for characterizing this compound and resolving spectral ambiguities?

Basic Research Question
Key characterization tools include:

  • ¹H/¹³C NMR : Confirm stereochemistry via coupling constants (e.g., J = 4–6 Hz for axial-equatorial protons in the azepine ring) .
  • HPLC-MS : Quantify purity and detect trace impurities (<0.5%) using C18 columns with 0.1% formic acid in mobile phase .

Advanced Research Question
Ambiguities in NMR spectra (e.g., overlapping signals) can be resolved via COSY or HSQC experiments. For chiral verification, compare experimental circular dichroism (CD) spectra with density functional theory (DFT)-simulated spectra .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Basic Research Question
Stability studies in buffered solutions (pH 1–10) show degradation via hydrolysis of the lactam ring. Accelerated stability testing (40°C/75% RH for 6 months) identifies primary degradants using LC-QTOF-MS . Store lyophilized samples at -20°C under nitrogen to prevent oxidation.

Advanced Research Question
Contradictory degradation pathways (e.g., photolysis vs. hydrolysis) require controlled light-exposure experiments. Use quantum mechanical calculations (TD-DFT) to predict photodegradation products and validate with tandem mass spectrometry .

Q. What in vitro models are appropriate for evaluating neuropharmacological activity, and how can false positives be mitigated?

Basic Research Question
Primary neuronal cultures or SH-SY5Y cells are used for neuroactivity screening. Assays include calcium imaging (Fluo-4 AM) or patch-clamp electrophysiology to measure ion channel modulation . Include negative controls (e.g., NMDA receptor antagonists) to exclude nonspecific effects.

Advanced Research Question
False positives in high-throughput screens may arise from compound aggregation. Confirm activity via orthogonal assays (e.g., thermal shift assays for target engagement) and dynamic light scattering (DLS) to detect aggregates .

Properties

IUPAC Name

(3S)-3-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAKXRGQXZRTQC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2NC(=O)[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Alternatively, a solution of 2-amino-4-(2-nitrophenyl)butyric acid hydrochloride (2.5 g) in water (200 ml) was hydrogenated at room temperature and atmospheric pressure, using 10% Pd-C (0.5 g) as catalyst. After uptake of hydrogen ceased, the catalyst was filtered off, and the filtrate evaporated to dryness. The residue was dissolved in water (50 ml) and the pH adjusted to 7 by the addition of 10% sodium hydroxide. The solid was filtered off, washed with water, and dried to give 2-amino-4-(2-aminophenyl)butyric acid. A solution of the 2-amino-4-(2-aminophenyl)butyric acid (1.0 g), hexamethyldisilazane (5.4 g), and chlorotrimethylsilane (0.1 g) in xylene (125 ml) was refluxed for 65 hours. The reaction mixture was cooled, poured into ethanol (200 ml) and evaporated under reduced pressure. Water (100 ml) was added, and the solution extracted with dichloromethane (2×125 ml). The combined dichloromethane solutions were washed with water (50 ml), dried over magnesium sulfate, and evaporated under reduced pressure to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one as above.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-azido-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (see Example 1) (27 g) in 2B ethanol (3500 ml) stirring at room temperature under an atmosphere of nitrogen, a suspension of Raney nickel in water (50 ml, washed with 10 volumes of ethanol) was added. The mixture was stirred at room temperature for 2 hours when an additional 30 ml of Raney nickel suspension was added. After stirring for an additional 30 minutes, the catalyst was filtered off and the solvent removed under reduced pressure to give an oil which solidified on addition of ether to give 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, melting at 161°-2°.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
reactant
Reaction Step One
[Compound]
Name
2B
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of ethyl 2-amino-4-(2-aminophenyl)butyrate (35.0 g) in methanol (100 ml) was added to a solution of sodium methoxide in methanol [prepared from sodium (1.0 g) and methanol (400 ml)] with stirring, under a nitrogen atmosphere. The reaction mixture was refluxed for 65 hours and evaporated under reduced pressure. The residue was distributed between water (100 ml) and dichloromethane (400 ml). The aqueous solution was extracted with dichloromethane (400 ml), and the combined organic solutions washed with water (100 ml) and dried over magnesium sulfate. Evaporation to dryness and trituration with ether (250 ml) gave 3-amino-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 161°-162° C.
Name
ethyl 2-amino-4-(2-aminophenyl)butyrate
Quantity
35 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Part A. 2-Bromo-3,4-dihydro-2H-naphthalen-1-one oxime: α-Tetralone: (31.25 g, 0.214 mol) was stirred in MeOH (300 mL). Br2 (11.02 mL, 1.0 eq) was added dropwise during a 1.5 h-period. LC-MS showed completion of the reaction after the addition. NH2OH.HCl (38.10 g, 2.6 eq) was added to the above stirred solution, followed by the addition of H2O (35 mL). The resulting mixture was stirred at RT O/N. LC-MS showed completion of the reaction. H2O (155 mL) was added. The mixture was stirred at RT for 5 h. The light tan oil at the lower level was precipitated out while cooling in an ice bath for 30 min. The precipitate was filtered, and rinsed with H2O. It was azeotroped with toluene (2×50), vacuum dried, and used directly in the next step. LC-MS (ESI+) 240.2, 242.4 (M+H). Part B. 3-Bromo-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part A (9.0 g, 37.66 mmol) was added portionwise to PPA (48 g) with stirring at 80° C. under N2. The resulting mixture was stirred at 80° C. for 36 h. The hot mixture was poured into ice H2O, extracted with EtOAc (2×), washed with H2O (2×), brine (2×), and dried over MgSO4. The residue was purified by flash column chromatography (silica gel, hexanes: CH2Cl2=1:1 to 0:1, then CH2Cl2: EtOAc=4:1) to produce light tan crystals of the product (3.53 g, 39%). 1H NMR (CDCl3) δ 9.03 (br, s, 1H), 7.29-7.07 (m, 4H), 4.53 (m, 1H), 3.05-2.93 (m, 1H), 2.82-2.60 (m, 3H). 13C NMR (CDCl3) δ 169.6, 136.8, 133.0, 129.7, 128.0, 126.4, 122.5, 47.1, 40.3, 30.3 (10 out of 10 expected peaks obtained). LC-MS (ESI+) 240.2, 242.4 (M+H). Part C. 3-Azido-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part B (1.9 g, 7.95 mmol) and NaN3 (1.0 g, 15.38 mmol, 2.0 eq) were stirred in DMF at RT under N2 O/N. LC-MS showed completion of the reaction (tR=2.81 min, 10-90% CH3CN in H2O in a 4-min run). EtOAc was added; the organic layer was washed with H2O (2×), brine (2×), dried over MgSO4, and concentrated (ca. 1.8 g, yield: 100%). The crude product was used directly in the next step. 1H NMR (CDCl3) δ 8.85 (br, s, 1H), 7.26-7.19 (m, 2H), 7.14 (dd, J=7.7, 1.4 Hz, 1H), 7.05 (d, J=7.7 Hz, 1H), 3.86 (dd, J=11.3, 8.0 Hz, 1H), 2.96 (m, 1H), 2.70 (m, 1H), 2.49 (m, 1H), 2.27 (m, 1H). 13C NMR (CDCl3) δ 171.4, 136.3, 133.3, 129.6, 128.0, 126.3, 122.4, 59.1, 34.9, 28.3. LC-MS (ESI+) 203.4 (M+H), 405.6 (2M+H). Part D. 3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part C (1.8 g, 8.91 mmol) was stirred in THF (20 mL) at RT. PPh3 (2.8 g, 1.2 eq) was added. The mixture was stirred for 30 min. H2O (6 mL) was added. The mixture was stirred at 50° C. for 3 h. LC-MS showed completion of the reaction. The mixture was concentrated, and acidified with 1N HCl. It was extracted with Et2O (2×). The aqueous layer was basified with 50% NaOH, extracted with CH2Cl2 (2×), washed with brine, dried over MgSO4, and concentrated to dryness to produce 3-amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (1.06 g, 76%). 1H NMR (CDCl3) δ 8.69 (br, s, 1H), 7.25 (m, 2H), 7.12 (dd, J=7.5, 1.2 Hz, 1H), 6.99 (dd, J=7.5, 1.2 Hz, 1H), 3.42 (dd, J=11.3, 7.7 Hz, 1H), 2.90 (m, 1H), 2.56 (m, 1H), 2.45 (m, 1H), 1.92 (m, 1H). 13C NMR (CDCl3) δ 177.4, 136.8, 134.4, 129.6, 127.5, 125.9, 122.0, 51.5, 39.2, 29.0. LC-MS (ESI+) 353.6 (2M+H). Part E. 3-Amino-1-(4-bromophenyl)-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: The product from Ex. 78, Part D (1.02 g, 5.80 mmol) was stirring in dry CH2Cl2 (15 mL) under N2 at RT. PhCHO (0.58 mL, 1.0 eq) was added, followed by the addition of Et3N (1.63 mL) and MgSO4 (1.65 g). The resulting mixture was stirred at RT for 1 day. The mixture was filtered, rinsed with CH2Cl2, washed with H2O, brine, dried over MgSO4, and concentrated to dryness. The residue (1.3 g, 4.92 mmol) and 4-bromo-1-iodobenzene (1.66 g, 1.2 eq) were stirred in 1,4-dioxane (5 mL) at RT under N2. K2CO3 (1.36 g, 2.0 eq) was added, followed by the addition of CuI (0.19 g, 10% mol) and trans-1,2-cyclohexyldiamine (0.1 ml, 10% mol). The resulting mixture was stirred at 110° C. for 2 h. LC-MS showed 80% of conversion with 20% starting material remaining. The mixture was cooled to RT, and sat'd NH4Cl was added. The mixture was extracted with EtOAc, washed with H2O, brine, and concentrated. The resulting residue was dissolved in Et2O (10 ml). 1N HCl (30 mL) was added. The mixture was stirred at RT for 3 h. LC-MS showed completion of the reaction. The Et2O layer was separated. The aqueous layer was washed with Et2O (2×), basified with 50% aqueous NaOH. It was extracted with CH2Cl2 (2×), washed with brine, and dried over MgSO4. The crude product of 3-amino-1-(4-bromophenyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one was used directly in the next step after vacuum drying. LC-MS (ESI+) 331.4 (M+H), tR=7.72 min (5-98% CH3CN in H2O in a 10-min run). Part F. [1-(4-Bromophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]carbamic acid tert-butyl ester: The product from Ex. 78, Part E (0.87 g, 2.64 mmol) was stirred in CH2Cl2 (18 mL). (Boc)2O (0.69 g, 1.2 eq) was added as one single portion, followed by the addition of 1N NaOH (3 mL). The resulting mixture was stirred at RT under N2 for 1 h. LC-MS showed completion of the reaction (tR=9.01 min, 5-98% CH3CN in H2O in a 10-min run) with M+H=333.2. NH4Cl was added, extracted with EtOAc (2×), washed with brine, dried over MgSO4, filtered, and concentrated to give tert-butyl 1-(4-iodophenyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate (1.13 g, 100%). It was used directly in the next step without further purification. Part G. tert-butyl 1-[2′-(methylthio)-1,1′-biphenyl-4-yl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-ylcarbamate: The product from Ex. 78, Part F (0.48 g, 1.11 mmol), o-thiomethylphenylboronic acid (0.28 g, 1.5 eq), Na2CO3 (0.24 g, 2.0 eq), and Pd(PPh3)4 (0.13 g, 10% mol) were degassed twice. Toluene (5 mL) and H2O (0.6 mL) were added. The mixture was stirred at 85° C. under N2O/N. LC-MS showed completion of the reaction. NH4Cl was added, extracted with EtOAc (2×), washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatography (silica gel, CH2Cl2:hexanes=0:1 to 1:0, them 10-20% EtOAc in CH2Cl2) produced the product (0.28 g, 53%). 1H NMR (CDCl3) δ 7.44 (m, 2H), 7.40-7.21 (m, 9H), 6.96 (m, 1H), 7.36-7.10 (m, 7H), 6.92 (d, J=8.8 Hz, 2H), 5.56 (m, 1H), 4.45 (m, 1H), 3.12 (m, 1H), 2.75 (m, 2H), 2.37 (s, 3H), 2.03 (m, 1H), 1.43 (s, 9H). 13C NMR (CDCl3) δ 171.3, 154.9, 141.3, 140.7, 140.0, 138.9, 137.1, 135.4, 130.1, 129.9, 129.3, 128.1, 127.2, 126.7, 126.0, 125.3, 124.8, 79.6, 60.4, 51.1, 37.1, 28.4, 15.9. LC-MS (ESI+) 475.4 (M+H), 375.4 (M+H-Boc). Part H. 5-Chloro-thiophene-2-sulfonic acid [1-(2′-methanesulfonyl-biphenyl-4-yl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl]-amide: The product from Ex. 78, Part G (0.252 g, 0.53 mmol) was stirred in CH2Cl2 (5 mL) at RT under N2. MCPBA (0.61 g, 4.0 eq) was added as one single portion. LC-MS showed completion of the reaction after 30 min. Sat'd NaHCO3 was added. The mixture was extracted with EtOAc, washed with H2O, brine, dried over MgSO4, and concentrated. The residue was dissolved in CH2CO2 (10 mL). TFA (5 mL) was added. The mixture was stirred at RT for 20 min. LC-MS showed completion of the reaction (tR=0.65 min, 407.6 (M+H)). The solvents were evaporated. EtOAc was added, washed with sat'd NaHCO3, brine, dried over MgSO4, and concentrated. The above residue (0.13 g, 0.32 mmol) and 5-chloro-2-thiophenesulfonic acid (0.10 g, 0.46 mmol) were stirred in CH2Cl2 (2 mL). Aqueous Na2CO3 (10% w/w, 0.6 mL) was added. The mixture was stirred at RT under N2 for 1 h. NH4Cl was added. It was extracted with EtOAc, washed with brine, and concentrated. The residue was purified by prep LC-MS (tR=6.20 min, 5-98% CH3CN in H2O in a 10-min run) to give the target compound as a pure white floatable solid after lyophilization (25 mg, 14%). 1H NMR (CDCl3) δ 8.04 (dd, J=7.9, 1.3 Hz, 1H), 7.89 (m, 1H), 7.64 (td, J=7.7, 1.5 Hz, 1H), 7.55 (td, J=7.7, 1.5 Hz, 1H), 7.36-7.10 (m, 7H), 6.92 (d, J=8.8 Hz, 2H), 6.86 (m, 1H), 3.96 (m, 1H), 2.96 (m, 1H), 2.90 (m, 2H), 2.61 (s, 3H), 2.35 (m, 1H), 2.14 (m, 1H). LC-MS (ESI+) 587.2 (M+H). Examples 79-81 were prepared from Ex. 35 by alkylation with the indicated alkylhalide in the presence of potassium carbonate in DMF as solvent using the procedure described for the synthesis of the compound of Ex. 33, Part A.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.8 g
Type
reactant
Reaction Step Four
Name
Quantity
6 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.